REACTION_CXSMILES
|
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=1I.[C:14]([Cu])#[N:15]>CS(C)=O>[C:14]([C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:2]=1[OH:1])[C:6]([O:8][CH2:9][CH3:10])=[O:7])#[N:15]
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C(=O)OCC)C=C1)I
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
CuCN
|
Quantity
|
15.17 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture at 100° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
Filter the solid
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
WASH
|
Details
|
wash with water
|
Type
|
CUSTOM
|
Details
|
dry under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the solid in EtOAc
|
Type
|
FILTRATION
|
Details
|
Filter through Celite®
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over MgSO4
|
Type
|
CUSTOM
|
Details
|
remove the solvent
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C(=O)OCC)C=CC1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.36 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |